Hdac-IN-1

概要

説明

“Hdac-IN-1” is a compound related to Histone Deacetylases (HDACs). HDACs are evolutionary conserved enzymes which operate by removing acetyl groups from histones and other protein regulatory factors . They play an important role in the regulation of gene expression, which is indispensable in plant growth, development, and responses to environmental stresses .

Chemical Reactions Analysis

Histone deacetylases (HDACs) play an important role in the regulation of gene expression, which is indispensable in plant growth, development, and responses to environmental stresses . They are critically involved in physiological processes such as development .科学的研究の応用

赤血球産生調節

Hdac-IN-1は、赤血球産生の調節において重要な役割を果たします。HDAC1は、赤血球産生に必須の転写因子と相互作用することが示されており、その阻害は赤血球系細胞の分化を促進します。 HDAC活性の低下は、GATA-1、TAL1、KLF1などの転写活性化因子の活性化をもたらし、同時にPU.1などの転写抑制因子の抑制を招きます .

癌治療

This compoundを含むHDAC阻害剤は、抗癌剤としての可能性が検討されています。それらは、ヒストンや他のタンパク質調節因子のアセチル基を除去することにより作用し、クロマチンリモデリングと遺伝子発現プロファイルを変化させます。 この作用は、悪性細胞の増殖と生存の抑制につながることがあります .

神経変性疾患

This compoundを用いて達成できるHDAC6の選択的阻害は、アルツハイマー病、ハンチントン病、パーキンソン病などの神経変性疾患の治療に有望です。 これらの疾患におけるHDAC6阻害の有効性は、広く実証されています .

免疫応答の調節

This compoundは、免疫応答の調節に関与していることが示唆されています。HDACは、遺伝子サイレンシングにおいて重要な役割を果たし、免疫応答をダウンレギュレートすることにより、悪性細胞の増殖を促進することができます。 そのため、HDAC阻害剤は、免疫系を調節するために使用できる可能性があります .

細胞周期の調節

This compoundを含むHDAC阻害剤による治療は、G1期からS期への細胞周期の進行を阻害することができます。 これは、細胞周期の移行に不可欠なサイクリンEの発現を制御することで達成されます .

ヘモグロビン活性化

臨床的に、this compoundは、成人赤血球系細胞における胎児ヘモグロビンの再活性化を示しています。 この応用は、胎児ヘモグロビンの再活性化が治療上の利点をもたらす可能性のあるヘモグロビン症の治療において、重要な意味を持っています .

エピジェネティックな調節

This compoundが標的とするHDACは、ヒストンと非ヒストンタンパク質の可逆的なアセチル化に関与し、転写調節において重要な役割を果たしています。 このエピジェネティックな調節は、様々な生理学的プロセスに不可欠であり、様々な治療的コンテキストで活用することができます .

発生プロセス

HDACは、発生プロセスにおいて重要な役割を果たしています。 This compoundは、ヒストンのアセチル化状態に影響を与えることにより、発生中の遺伝子発現パターンに影響を与える可能性があり、発生生物学の研究における貴重なツールとなっています .

作用機序

Target of Action

Hdac-IN-1 is a potent inhibitor of histone deacetylases (HDACs), a family of enzymes that remove acetyl groups from histones and other proteins . HDACs play a crucial role in the regulation of gene expression, which is indispensable in cellular processes such as development, tissue homeostasis, and responses to environmental stresses .

Mode of Action

This compound interacts with HDACs, inhibiting their deacetylase activity . This inhibition leads to an increase in the acetylation of histones and other proteins, disrupting the normal balance of acetylation and deacetylation in the cell . The increased acetylation can lead to changes in chromatin structure, affecting the accessibility of transcription factors to DNA and influencing gene expression .

Biochemical Pathways

The inhibition of HDACs by this compound affects several biochemical pathways. It can lead to alterations in gene expression, affecting processes such as cell cycle regulation, autophagy, and the regulation of transcription factors . For example, HDAC inhibition can suppress NF-κB signaling and HSP90, upregulate cell cycle regulators (p21, p53), and downregulate antiapoptotic proteins including Bcl-2 .

Pharmacokinetics

They can be metabolized through multiple pathways, including reduction, hydrolysis, and glucuronidation . The bioavailability of HDAC inhibitors can be influenced by factors such as absorption, distribution, metabolism, and excretion .

Result of Action

The inhibition of HDACs by this compound can have several molecular and cellular effects. It can lead to changes in gene expression, affecting cellular processes such as cell proliferation, differentiation, and apoptosis . In the context of cancer, HDAC inhibitors have been shown to induce tumor cell apoptosis, growth arrest, senescence, and differentiation .

Action Environment

The action of this compound, like other HDAC inhibitors, can be influenced by various environmental factors. For example, the efficacy of HDAC inhibitors can be affected by the cellular microenvironment, including factors such as nutrient and oxygen availability . Additionally, genetic factors, such as the presence of specific mutations or polymorphisms, can also influence the action of HDAC inhibitors .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Hdac-IN-1 interacts with various enzymes and proteins, primarily HDACs . It selectively inhibits HDAC1 and HDAC3, which are part of the class I HDACs . The interaction between this compound and these HDACs is characterized by the binding of this compound to the catalytic site of the enzymes, leading to the inhibition of their deacetylase activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to decrease the expression of estrogen receptor alpha (ER-α) and increase p53 protein expression in estrogen receptor positive breast cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of HDACs . By binding to the catalytic site of HDACs, this compound prevents these enzymes from removing acetyl groups from histones . This results in an open chromatin structure, promoting gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to differentially inhibit the growth of certain cancer cells . For example, it has been shown to inhibit the growth of estrogen receptor positive breast cancer cells more effectively than triple negative breast cancer cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, in a study involving a feline model of diastolic dysfunction, this compound was found to reduce left ventricular hypertrophy and left atrium size significantly at a dosage of 300 mg/kg .

Metabolic Pathways

This compound is involved in the regulation of various metabolic pathways. It interacts with enzymes such as HDAC1 and HDAC3, influencing the acetylation state of lysine side chains in histone tails . This can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that it can penetrate the cell membrane to interact with intracellular HDACs .

Subcellular Localization

This compound primarily localizes in the nucleus of cells, where it interacts with HDACs to influence gene expression . Some studies have also reported its presence in the cytoplasm .

特性

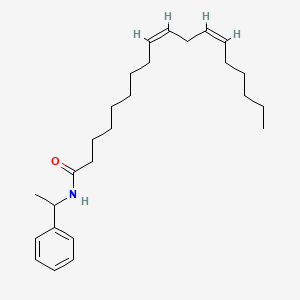

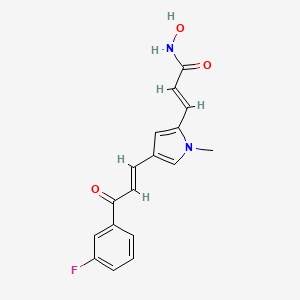

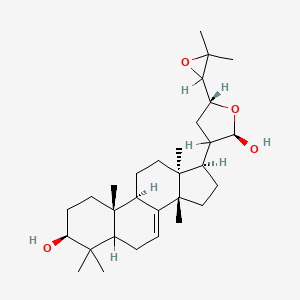

IUPAC Name |

3-[4-[3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDAPCMJAOQZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852475-26-4 | |

| Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

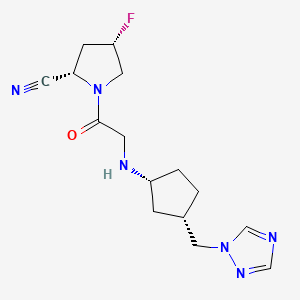

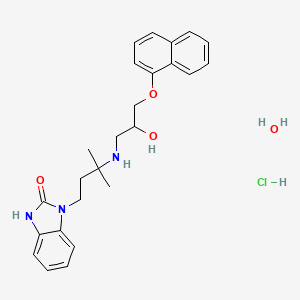

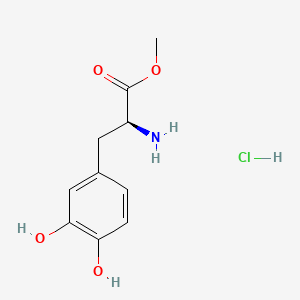

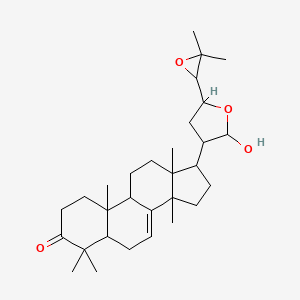

![(1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B1676183.png)